Diethyl 2-(4-chlorobutyl)malonate
Overview
Description
Diethyl 2-(4-chlorobutyl)malonate is a chemical compound with the molecular formula C11H19ClO4 and a molecular weight of 250.72 . It is used in structure activity studies on 1,3-Dioxane-2-carboxylic Acid derivatives, a class of subtype-selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(4-chlorobutyl)malonate consists of a malonate group (a diethyl ester of propanedioic acid) attached to a 4-chlorobutyl group . The exact 3D structure or conformation is not provided in the search results.Physical And Chemical Properties Analysis
Diethyl 2-(4-chlorobutyl)malonate has a boiling point of 145-148 °C (at 10 Torr pressure), a predicted density of 1.095±0.06 g/cm3, and a predicted pKa of 12.82±0.59 . It is sparingly soluble in chloroform and methanol, and is stored in a refrigerator under an inert atmosphere .Scientific Research Applications
Synthesis of Small Molecule Anticancer Drugs
Diethyl 2-(2-chloronicotinoyl)malonate, a close relative of Diethyl 2-(4-chlorobutyl)malonate, is significant in cancer research. It's used as an intermediate in the synthesis of small molecule anticancer drugs. These drugs target specific signaling pathways in cancer cells to inhibit growth and promote apoptosis (Xiong et al., 2018).
Role in Cyclocondensation Reactions
Malonates, including variants like Diethyl 2-(4-chlorobutyl)malonate, are essential reagents in cyclocondensation reactions to form six-membered heterocycles. These reactions are crucial in the synthesis of various organic compounds (Stadlbauer et al., 2001).
Precursor in Quinoline Derivatives Synthesis
Diethyl 2-((4-nitroanilino)methylene)malonate, which is structurally related to Diethyl 2-(4-chlorobutyl)malonate, serves as a precursor in the multistage synthesis of several quinoline derivatives. These derivatives exhibit a range of biological activities such as antiviral, immunosuppressive, and anticancer properties (Valle et al., 2018).
Supramolecular Assembly Formation
Studies on derivatives of diethyl aryl amino methylene malonate, similar to Diethyl 2-(4-chlorobutyl)malonate, provide insights into supramolecular assembly formation. These formations are assisted via non-covalent interactions, crucial in understanding molecular interactions and structures (Shaik et al., 2019).
Hydrogen Bonding in Molecular Structures
The study of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates reveals the impact of hydrogen bonding on molecular structures and the formation of one-dimensional chains. This knowledge is vital in the field of crystallography and material sciences (Ilangovan et al., 2013).
Electrophilic Amination Reactions
Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a compound related to Diethyl 2-(4-chlorobutyl)malonate, is used in electrophilic amination reactions with alkyl Grignard reagents. This process is fundamental in synthesizing various amines (Niwa et al., 2002).
Living Polymerization
Diethyl di-2-butynyl malonate, structurally related to Diethyl 2-(4-chlorobutyl)malonate, is used in living polymerization to create polymers with specific ring structures. This is significant in polymer chemistry for creating materials with desired properties (Kubo et al., 2002).
Synthesis of Flavor Compounds
Diethyl malonate, similar to Diethyl 2-(4-chlorobutyl)malonate, is involved in synthesizing flavor compounds such as 4-ethyloctanoic acid. This process is crucial in the food and flavor industry (Liu et al., 2010).
Synthesis of Ribamipide Intermediate
The synthesis of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, a variant of Diethyl 2-(4-chlorobutyl)malonate, serves as an intermediate in producing ribamipide. This synthesis is relevant in pharmaceutical research (Xiu-lan, 2009).
properties
IUPAC Name |
diethyl 2-(4-chlorobutyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULFMPCFMFPELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694959 | |
Record name | Diethyl (4-chlorobutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorobutyl)malonate | |
CAS RN |
18719-44-3 | |
Record name | 1,3-Diethyl 2-(4-chlorobutyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18719-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (4-chlorobutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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